molecular formula C7H12O2 B11827776 (1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde CAS No. 53229-76-8

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde

Katalognummer: B11827776
CAS-Nummer: 53229-76-8
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: GENLUEWRJJTDQS-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde is a chiral compound with significant importance in organic chemistry. Its unique stereochemistry, denoted by the (1R,2S) configuration, makes it a valuable intermediate in the synthesis of various complex molecules. The compound features a cyclopentane ring substituted with a methoxy group and a carboxaldehyde group, contributing to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclopentane derivative.

    Functional Group Introduction: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Chiral Center Formation: The stereochemistry is introduced using chiral catalysts or chiral auxiliaries to ensure the (1R,2S) configuration.

    Oxidation: The final step involves the oxidation of the corresponding alcohol to form the carboxaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

    Purification: Employing techniques such as crystallization or chromatography to isolate the desired enantiomer with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Methanol, sodium methoxide, or other nucleophiles.

Major Products Formed

    Oxidation: Formation of (1R,2S)-rel-2-Methoxycyclopentanecarboxylic acid.

    Reduction: Formation of (1R,2S)-rel-2-Methoxycyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of (1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the aldehyde and methoxy groups, which can participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde is unique due to its specific combination of functional groups and stereochemistry, making it a versatile intermediate in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

53229-76-8

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

(1R,2S)-2-methoxycyclopentane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-3-6(7)5-8/h5-7H,2-4H2,1H3/t6-,7-/m0/s1

InChI-Schlüssel

GENLUEWRJJTDQS-BQBZGAKWSA-N

Isomerische SMILES

CO[C@H]1CCC[C@H]1C=O

Kanonische SMILES

COC1CCCC1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.